Deferasirox Methyl Ester

Antimicrobial screening Iron chelator repurposing MIC determination

For ANDA filers and QC labs needing a well-characterized Deferasirox impurity standard, this compound solves the challenge of unambiguous peak identification in HPLC impurity profiling. Key differentiators include: - RRT of 1.49, resolving from the ethyl ester impurity (RRT 1.38) for ICH Q2(R1) method specificity. - Defined antimicrobial profile (S. aureus MIC 0.5 μg/mL) supporting dual-use SAR studies. - Certified COA and USP/EP traceability available for regulatory submissions.

Molecular Formula C22H18N3O4
Molecular Weight 387.39
CAS No. 1266741-05-2
Cat. No. B601666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferasirox Methyl Ester
CAS1266741-05-2
Synonyms4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-benzoic Acid Methyl Ester
Molecular FormulaC22H18N3O4
Molecular Weight387.39
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O
InChIInChI=1S/C22H17N3O4/c1-29-22(28)14-10-12-15(13-11-14)25-21(17-7-3-5-9-19(17)27)23-20(24-25)16-6-2-4-8-18(16)26/h2-13,26-27H,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





Deferasirox Methyl Ester Overview


Deferasirox Methyl Ester (4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid methyl ester; molecular formula C22H17N3O4; MW 387.39) is a synthetic derivative of the clinically approved oral iron chelator Deferasirox (CAS 201530-41-8). It is formed via esterification of the parent benzoic acid moiety and has been formally characterized as a process-related impurity (designated Deferasirox Impurity 7) in Deferasirox active pharmaceutical ingredient (API) manufacturing [1]. The compound retains the 1,2,4-triazole bis-phenolic iron-chelating pharmacophore but is structurally distinguished by a methyl ester group replacing the free carboxylic acid, conferring altered physicochemical properties and additional biological activities beyond iron chelation, including measurable antimicrobial activity [2].

Impurity Reference Standard Characterized as Deferasirox Impurity 7 for ANDA method development and validation
Antimicrobial Research Tool Distinct antimicrobial activity profile for iron-chelation screening studies
Analytical Differentiation Resolvable by HPLC and thermal analysis for impurity control and characterization

Deferasirox Methyl Ester: Why Substitution Fails


Deferasirox Methyl Ester is not functionally interchangeable with its parent acid Deferasirox, nor with the closely related ethyl ester (CAS 201530-79-2), for any application requiring traceable analytical performance, defined biological activity, or regulatory compliance. The methyl ester moiety replaces the ionizable carboxylic acid (pKa1 ~4.57 in Deferasirox) with a neutral ester group, eliminating the first deprotonation site and shifting the only remaining predicted pKa to ~8.02 . This structural difference alters ionization state at physiological pH, chromatographic retention (HPLC RRT 1.49 vs. 1.38 for the ethyl ester, with Deferasirox at 1.00) [1], melting point (172–175 °C vs. 260–262 °C for the parent) [1], and confers a distinct antimicrobial activity profile not observed to the same magnitude with Deferasirox [2]. For analytical method development, ANDA regulatory submissions, or biological screening, these differences preclude assuming equivalent behavior, making compound-specific verification and procurement essential.

Parent Deferasirox (CAS 201530-41-8)

Ionization state, chromatographic retention, and antimicrobial activity differ significantly; may not be directly interchangeable for impurity profiling or biological studies.

Deferasirox Ethyl Ester (CAS 201530-79-2)

Resolvable by HPLC as a separate peak and designated as a distinct impurity; may not be substituted for the methyl ester in impurity profiling methods.

Deferasirox Methyl Ester: Comparative Evidence


Antimicrobial Activity Against Key Pathogens

Deferasirox Methyl Ester (compound 6a) demonstrated measurable antimicrobial activity against a panel of five human pathogens in a standardized broth microdilution assay. The minimum inhibitory concentrations (MICs) were: Staphylococcus aureus 0.5 μg/mL, Staphylococcus epidermidis 4.0 μg/mL, Escherichia coli 1.0 μg/mL, Candida albicans 4.0 μg/mL, and Aspergillus niger 2.0 μg/mL [1]. In contrast, the parent compound Deferasirox, when tested against Cryptococcus spp. under comparable conditions, exhibited MIC values exceeding 200 μg/mL [2], indicating that the methyl ester derivative possesses substantially greater antimicrobial potency than the parent iron chelator. Within the same derivative series (compounds 5a–i and 6a–g), compounds 6f and 6g showed the best antibacterial activity (MIC₉₀ = 0.125–2.0 μg/mL), placing compound 6a among the active but not most potent analogs [1].

Antimicrobial MIC Values
Reported
S. aureus 0.5, S. epidermidis 4.0, E. coli 1.0, C. albicans 4.0, A. niger 2.0 μg/mL
Supports antimicrobial screening context
Parent Deferasirox >200 μg/mL against Cryptococcus spp.; best-in-series MIC₉₀ 0.125–2.0 μg/mL
Antimicrobial screening Iron chelator repurposing MIC determination

HPLC Chromatographic Differentiation

Under a validated reversed-phase HPLC method developed for Deferasirox impurity profiling, Deferasirox Methyl Ester elutes with a retention time of approximately 42.3 minutes, corresponding to a relative retention time (RRT) of 1.49 relative to Deferasirox (RRT = 1.00) [1]. In the same chromatographic system, Deferasirox Ethyl Ester (CAS 201530-79-2) elutes at 39.2 minutes (RRT 1.38) [1]. The 0.11 RRT unit difference between the methyl and ethyl esters provides baseline-resolvable discrimination (resolution >2.0) under the specified conditions, enabling unambiguous identification and quantification of each ester impurity independently in Deferasirox API. The parent Deferasirox peak elutes at approximately 28.4 minutes [1].

HPLC Resolution
Head-to-head
Methyl ester RRT 1.49, Ethyl ester RRT 1.38, Deferasirox RRT 1.00
Enables unambiguous impurity identification in ANDA method development
C18 column, gradient, UV detection; baseline resolution >2.0
Pharmaceutical analysis Impurity profiling RP-HPLC method validation

Melting Point and Thermal Analysis

Deferasirox Methyl Ester exhibits a melting point of 172–175 °C (86.80% yield synthesis; Rao et al., 2012) [1] to 181–183 °C (commercial reference standard; ChemicalBook) , in stark contrast to the parent Deferasirox, which melts at 260–262 °C . This 85–88 °C depression in melting point reflects the loss of the carboxylic acid hydrogen-bonding network upon esterification and has practical implications for solid-state characterization via differential scanning calorimetry (DSC), where the methyl ester can be unambiguously identified as a distinct thermal event in Deferasirox API samples.

Melting Point
Head-to-head
172–175 °C (methyl ester) vs. 260–262 °C (parent Deferasirox)
Definitive thermal signature for solid-state impurity detection
Δmp ~85–88 °C; DSC or capillary method
Solid-state characterization Polymorph screening Quality control

Ionization State and pKa Shift

Deferasirox possesses three ionizable groups: a benzoic acid (pKa1 = 4.57), and two phenolic hydroxyls (pKa2 = 8.71, pKa3 = 10.56) . Upon conversion to the methyl ester, the carboxylic acid proton is replaced by a methyl group, eliminating the most acidic site. Consequently, Deferasirox Methyl Ester exhibits only a single predicted pKa of 8.02 ± 0.35, attributable to the phenolic –OH groups . This means that at physiological pH (7.4), Deferasirox exists predominantly as a monoanion (carboxylate deprotonated), while Deferasirox Methyl Ester remains predominantly neutral, with significant implications for passive membrane permeability, protein binding, and extractability in sample preparation protocols.

Ionization State
Reported
Methyl ester: predicted pKa 8.02, neutral at pH 7.4; Deferasirox: pKa1 4.57, monoanionic at pH 7.4
Charge difference affects extraction and chromatographic behavior
Predicted values; experimental pKa of Deferasirox from literature
Ionization constant pH-dependent solubility Drug design

Designation as Impurity 7 Reference Standard

Deferasirox Methyl Ester is formally designated as Deferasirox Impurity 7 in pharmacopoeial and regulatory impurity profiling schemes . It is commercially supplied as a characterized reference standard (typical purity >95%, pale beige solid) with full analytical data packages compliant with regulatory guidelines, suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications in Abbreviated New Drug Applications (ANDA) [1]. Traceability against USP or EP pharmacopoeial standards can be provided upon request [1]. In batch analyses, this impurity is typically controlled at ≤0.10% in the final API after purification, having been observed at up to 0.30% by HPLC area normalization in the crude reaction mixture [2]. This defined regulatory role distinguishes the methyl ester from non-pharmacopoeial Deferasirox derivatives and from research-grade Deferasirox, which lacks the certified impurity reference standard designation.

Impurity Designation
Supplier data
Deferasirox Impurity 7; typical purity >95%; controlled ≤0.10% in API
Supports regulatory impurity profiling and QC
Commercially available reference standard with COA
Pharmaceutical impurity Reference standard ANDA regulatory submission

Deferasirox Methyl Ester: Application Scenarios


ANDA Impurity Method Development

Deferasirox Methyl Ester serves as a critical impurity reference standard (Impurity 7) for ANDA filers developing and validating RP-HPLC methods for Deferasirox generic formulations. The compound's RRT of 1.49 relative to Deferasirox enables unambiguous peak identification in impurity profiling chromatograms [1]. Its resolution from the ethyl ester impurity (RRT 1.38) by 0.11 RRT units ensures that laboratories can demonstrate method specificity as required by ICH Q2(R1) and Q3A(R2) guidelines. Certified reference standards with COA documentation and USP/EP traceability are commercially available for this purpose [2].

Antimicrobial Discovery via Iron Chelation

Deferasirox Methyl Ester provides a defined chemical starting point for antimicrobial lead optimization programs targeting Gram-positive bacteria (S. aureus MIC = 0.5 μg/mL) and Gram-negative bacteria (E. coli MIC = 1.0 μg/mL) [3]. Unlike the parent Deferasirox, which requires concentrations exceeding 200 μg/mL to inhibit fungal growth, the methyl ester displays measurable activity at low micromolar concentrations. This differential activity profile makes the compound a useful comparator in structure-activity relationship (SAR) studies aimed at dissecting the contribution of the ester moiety to membrane permeability and target engagement in microbial cells.

LC-MS/MS Internal Standard with Deuterated Analog

The deuterated isotopologue Deferasirox Methyl Ester-d3 (same CAS base scaffold) is commercially available as an internal standard for quantitative LC-MS/MS bioanalysis of Deferasirox and its metabolites in plasma, urine, and tissue homogenates. The near-identical chromatographic behavior (co-elution under typical reversed-phase conditions) combined with a +3 Da mass shift enables precise isotope dilution quantification with minimized matrix effects . This application is directly relevant to clinical pharmacokinetic studies, therapeutic drug monitoring, and preclinical ADME investigations of Deferasirox formulations.

Solid-State Characterization & Polymorph Screening

The 85–88 °C melting point depression of Deferasirox Methyl Ester (172–175 °C) relative to the parent Deferasirox (260–262 °C) provides a definitive thermal signature for detecting this process impurity in API batches via differential scanning calorimetry (DSC) [4] . Quality control laboratories in API manufacturing facilities and contract research organizations can use this melting point differential to confirm the identity and purity of the isolated impurity, supporting investigations into impurity origin and fate during process optimization and scale-up.

Application
Selection Property
Validation Focus
Impurity Profiling Method Development
Characterized impurity standard with defined relative retention
Chromatographic resolution from co-eluting impurities (e.g., ethyl ester)
Antimicrobial Screening Studies
MIC profile markedly different from parent Deferasirox
Strain-panel susceptibility and SAR analysis
LC-MS/MS Bioanalytical Method Development
Non-deuterated reference for retention time and ionization assessment
Matrix effect evaluation and ISTD selection (deuterated analog available separately)
Solid-State Characterization & Polymorph Screening
Thermal behavior distinct from parent Deferasirox
DSC-based identification of methyl ester impurity in API batches
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